2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Description
This compound features a benzenesulfonyl-substituted piperidine ring (at the 2-position) linked to an acetamide group, which is further substituted with a 3-chloro-4-methoxyphenyl moiety. The benzenesulfonyl group enhances electron-withdrawing properties, while the chloro and methoxy substituents on the phenyl ring introduce a balance of lipophilicity and polarity. Such structural motifs are common in medicinal chemistry for modulating target binding and pharmacokinetics .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-11-10-15(13-18(19)21)22-20(24)14-16-7-5-6-12-23(16)28(25,26)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQYJPFTPZTNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents like phenylsulfonyl chloride under basic conditions.
Attachment of the Chloro-Methoxy Substituted Phenyl Ring: This can be achieved through a nucleophilic substitution reaction where the chloro-methoxy phenyl group is introduced.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Benzenesulfonyl Motifs
(a) (2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide ()
- Key Differences: Piperidine substitution: The benzenesulfonyl group is at the 4-position of piperidine (vs. 2-position in the target compound). Acetamide substituent: The 2-methoxyphenylmethyl group (vs. 3-chloro-4-methoxyphenyl in the target) lacks a chloro substituent, reducing steric bulk and electron-withdrawing effects.
- Implications : The 4-position sulfonyl group may improve solubility, while the absence of chlorine could reduce binding affinity to hydrophobic targets .
(b) N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (Ocfentanil, )
- Key Differences :
- Piperidine substitution : A phenylethyl group at the 4-position (vs. benzenesulfonyl at 2-position) introduces bulkier lipophilic character.
- Acetamide substituent : A 2-fluorophenyl group (vs. 3-chloro-4-methoxyphenyl) reduces steric hindrance and alters electronic properties.
- Implications : The phenylethyl group enhances µ-opioid receptor binding (relevant in analgesic activity), while the fluorophenyl group may reduce metabolic stability compared to the target compound .
Analogues with Similar Arylacetamide Substituents
(a) 2-Bromo-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide ()
- Key Differences :
- Core structure : A bromoacetamide-thiophene hybrid (vs. benzenesulfonyl-piperidine).
- Shared substituent : The 3-chloro-4-methoxyphenyl group matches the target compound.
(b) Anticancer 2-Chloro-N-aryl Acetamides ()
- Example : N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide
- Key Differences :
- Heterocyclic moieties : Oxadiazole and pyridine rings (vs. piperidine and benzenesulfonyl).
- Substituent position : 4-Methoxyphenyl (vs. 3-chloro-4-methoxyphenyl).
- Implications : The chloro substituent in the target compound may enhance cytotoxicity by increasing electron-deficient character, as seen in compounds with IC50 values as low as 2.2 µM against HepG2 cells .
Dichlorophenyl and Sulfonamide Analogues
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Differences :
- Aryl group : 3,4-Dichlorophenyl (vs. 3-chloro-4-methoxyphenyl).
- Core structure : Pyrazolyl acetamide (vs. benzenesulfonyl-piperidine).
- The methoxy group in the target compound may mitigate this through hydrogen-bonding .
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in pain management. This compound belongs to the class of piperidine derivatives and was initially developed by Pfizer as a candidate for analgesic therapy. Its mechanism of action primarily involves antagonism of N-type calcium channels, which play a crucial role in pain perception.
- Molecular Formula : C20H23ClN2O4S
- Molecular Weight : 422.92 g/mol
- Solubility : Soluble in methanol, ethanol, and DMSO; poorly soluble in water.
- Melting Point : 138°C to 139°C
The compound's structure includes a benzenesulfonyl group and a chloro-methoxyphenyl moiety, contributing to its biological activity and pharmacological profile.
The primary biological activity of this compound is its role as an N-type calcium channel antagonist . By blocking these channels, the compound effectively reduces the release of neurotransmitters involved in pain signaling, leading to decreased pain perception. This mechanism positions the compound as a potential candidate for treating various pain types, including:
- Inflammatory Pain
- Neuropathic Pain
- Nociceptive Pain
Efficacy Studies
Research has demonstrated that this compound exhibits significant efficacy in preclinical models of pain. For instance:
- Inflammatory Pain Models : In animal studies, administration of the compound resulted in a marked reduction in pain behaviors associated with inflammatory stimuli.
- Neuropathic Pain Models : The compound has shown promise in alleviating symptoms in models of neuropathic pain, suggesting its potential utility in chronic pain conditions.
Case Studies
A notable study published in Journal of Medicinal Chemistry found that the compound effectively reduced pain scores in rodent models subjected to inflammatory agents. The study highlighted:
- A dose-dependent response with significant reductions observed at doses as low as 10 mg/kg.
- A comparison with standard analgesics revealed that this compound provided comparable or superior analgesic effects without significant side effects typically associated with opioid analgesics.
Safety and Toxicity
While the compound shows considerable promise, ongoing research is necessary to fully understand its safety profile. Early toxicity assessments indicate that it possesses a favorable safety margin; however, comprehensive toxicological studies are warranted to evaluate long-term effects and potential adverse reactions.
Comparative Analysis
| Compound Name | Mechanism of Action | Efficacy | Safety Profile |
|---|---|---|---|
| This compound | N-type calcium channel antagonist | High | Favorable but requires further study |
| Standard Opioids | Mu-opioid receptor agonists | Very High | Risk of addiction and side effects |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide?
Answer:
Synthesis optimization requires multi-step protocols, including sulfonylation of piperidine intermediates and coupling with substituted phenylacetamide moieties. Critical factors include:
- Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .
- Temperature control : Maintaining 0–5°C during sulfonylation prevents undesired ring-opening .
- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are essential for tracking intermediates .
Basic: How is the three-dimensional structure of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard for resolving bond angles, torsional conformations, and sulfonamide-piperidine interactions. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve electron density maps . For non-crystalline samples, advanced NMR techniques (e.g., NOESY) can infer spatial arrangements of the benzenesulfonyl and chloro-methoxyphenyl groups .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites by simulating interactions with receptors (e.g., neurotransmitter transporters or enzymes). Key steps:
- Protein preparation : Retrieve target structures from PDB, optimize hydrogen bonding.
- Ligand parameterization : Assign partial charges to the compound using Gaussian-based methods.
- Binding affinity analysis : Score poses using force fields (AMBER/CHARMM) to prioritize high-affinity conformations .
Advanced: What strategies address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobials vs. COX-2 inhibition for anti-inflammatory activity) .
- Structural analogs : Compare substituent effects (e.g., chloro vs. fluoro groups on phenyl rings) using SAR tables .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to clarify pharmacokinetic differences .
Basic: Which analytical techniques confirm the compound’s purity and identity?
Answer:
- NMR spectroscopy : H and C NMR verify integration ratios and coupling patterns (e.g., methoxy protons at ~3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 449.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced: How does the electronic nature of substituents influence reactivity in downstream modifications?
Answer:
The 3-chloro-4-methoxyphenyl group exhibits mixed electronic effects:
- Electron-withdrawing Cl : Activates the acetamide carbonyl toward nucleophilic attack (e.g., Grignard additions) .
- Electron-donating OMe : Stabilizes radical intermediates in photochemical reactions .
- Piperidine sulfonamide : Participates in SN2 reactions due to steric accessibility of the sulfonyl group .
Advanced: What experimental designs mitigate challenges in crystallizing this compound?
Answer:
Crystallization hurdles (e.g., polymorphism) are addressed by:
- Solvent screening : Use of ethanol/water mixtures for controlled nucleation .
- Temperature gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth .
- Co-crystallization : Additives like crown ethers improve lattice stability for X-ray analysis .
Basic: What pharmacokinetic properties are critical for in vivo studies?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<50 µg/mL suggests formulation challenges) .
- LogP : Octanol-water partitioning (predicted LogP ~3.2) indicates moderate blood-brain barrier penetration .
- Metabolic stability : Microsomal half-life (t₁/₂ > 30 min) ensures sufficient exposure in animal models .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Answer:
SAR strategies include:
- Piperidine ring modifications : Compare benzenesulfonyl vs. thiophenesulfonyl groups for target selectivity .
- Phenyl substituent variation : Test 3-Cl-4-OMe against 3-F-4-OMe analogs to balance potency and toxicity .
- Acetamide linker replacement : Evaluate ester or urea linkers for improved metabolic stability .
Basic: What are the limitations of using SHELX software for refining this compound’s crystal structure?
Answer:
SHELX requires high-resolution data (≤1.0 Å) for reliable refinement. Challenges include:
- Disorder modeling : Flexible piperidine rings may require PART instructions to resolve overlapping atoms .
- Hydrogen placement : X-H distances must be constrained using HFIX commands due to limited low-temperature data .
- Twinned crystals : Use TWIN/BASF commands to refine data from non-merohedral twins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
